molecular formula C12H14O3 B3144229 3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one CAS No. 54743-42-9

3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one

Cat. No.: B3144229
CAS No.: 54743-42-9
M. Wt: 206.24 g/mol
InChI Key: LLIMHPOEWHSGBA-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one: is an organic compound featuring a 1,3-dioxolane ring attached to a phenylpropanone structure. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one typically involves the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve similar acetalization processes but on a larger scale, utilizing continuous flow reactors and optimized catalysts to enhance yield and efficiency. The use of molecular sieves or orthoesters can provide effective water removal through chemical reaction or physical sequestration .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium or osmium tetroxide in organic solvents.

    Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.

    Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in ether.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylpropanone derivatives.

Scientific Research Applications

Chemistry: 3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases . It is also employed in the synthesis of complex organic molecules.

Biology and Medicine: This compound serves as an intermediate in the synthesis of pharmaceuticals and biologically active molecules. Its stability and reactivity make it suitable for creating drug candidates and other bioactive compounds .

Industry: In industrial applications, this compound is used in the production of polymers and resins. It is also utilized in the manufacture of fragrances and flavoring agents .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11(10-4-2-1-3-5-10)6-7-12-14-8-9-15-12/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIMHPOEWHSGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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